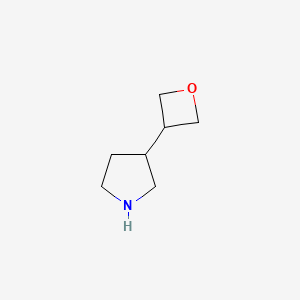

3-(Oxetan-3-yl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(oxetan-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXASJDNDNLHYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312395 | |

| Record name | 3-(3-Oxetanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273567-00-2 | |

| Record name | 3-(3-Oxetanyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273567-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Oxetanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Oxetan-3-yl)pyrrolidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Tale of Two Rings and Their Synergy in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacological properties is a perpetual endeavor. Among the rising stars in this field is the unique hybrid molecule, 3-(Oxetan-3-yl)pyrrolidine. This compound marries the three-dimensional, metabolically robust nature of the oxetane ring with the versatile and frequently bioactive pyrrolidine scaffold.[1] The incorporation of the strained four-membered oxetane ring, in particular, has been shown to be a valuable strategy for improving properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a unique vector for molecular interactions.[1] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental chemical properties to its synthesis and burgeoning applications in drug development.

Physicochemical and Computed Properties

Understanding the fundamental properties of a molecule is the bedrock of its application in any scientific pursuit. While extensive experimental data for this compound is not widely published, a combination of data from its commercially available hemioxalate salt, computed properties, and analysis of its constituent rings provides a strong foundation for its characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO | PubChem[2] |

| Molecular Weight | 127.18 g/mol | PubChem[2] |

| CAS Number | 1273567-00-2 | PubChem[2] |

| Appearance | Inferred to be a colorless liquid or low-melting solid; the hemioxalate salt is an off-white powder. | Amadis Chemical [Inferred] |

| XLogP3 (Computed) | 0.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Topological Polar Surface Area | 21.3 Ų | PubChem[2] |

Note: The physical state of the free base is inferred from the solid nature of its salt form.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals of the pyrrolidine and oxetane ring protons.

-

Oxetane Protons: The methylene protons on the oxetane ring would likely appear as multiplets in the range of 4.0-5.0 ppm.[3]

-

Pyrrolidine Protons: The protons on the pyrrolidine ring would be expected to appear as a series of multiplets between 1.5 and 3.5 ppm. The N-H proton would likely be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

-

Methine Proton: The proton at the junction of the two rings (C3 of the pyrrolidine) would appear as a multiplet, likely in the upfield region of the pyrrolidine signals.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the seven carbon atoms in the molecule.

-

Oxetane Carbons: The carbons of the oxetane ring are expected to resonate in the range of 70-80 ppm for the carbons bonded to the oxygen and at a higher field for the other carbon.

-

Pyrrolidine Carbons: The carbons of the pyrrolidine ring would typically appear in the range of 25-60 ppm.[4]

-

Quaternary Carbon: The carbon at the junction of the two rings would be a quaternary carbon and would likely have a chemical shift in the range of 30-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5]

-

C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the aliphatic rings.[5]

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, indicative of the ether linkage within the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 127. Key fragmentation pathways would likely involve the cleavage of the pyrrolidine or oxetane rings. A common fragmentation for pyrrolidine-containing compounds is the loss of the pyrrolidine ring.[6]

Synthesis of this compound: A Strategic Construction

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical retrosynthetic analysis suggests several potential synthetic routes, likely involving the coupling of a pre-functionalized pyrrolidine with an oxetane precursor or vice versa.

Caption: Potential synthetic strategies for this compound.

Exemplary Synthetic Protocol (Hypothetical)

The following is a plausible, though not experimentally verified, protocol for the synthesis of this compound, illustrating one of the potential strategies.

Step 1: Synthesis of N-Boc-3-iodopyrrolidine

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude mesylate in acetone and add sodium iodide (3.0 eq). Reflux the mixture for 12 hours.

-

Cool the mixture, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to afford N-Boc-3-iodopyrrolidine.

Step 2: Lithiation and Reaction with Oxetan-3-one

-

To a solution of N-Boc-3-iodopyrrolidine (1.0 eq) in anhydrous diethyl ether at -78 °C under an argon atmosphere, add tert-butyllithium (2.2 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of oxetan-3-one (1.2 eq) in anhydrous diethyl ether dropwise to the reaction mixture at -78 °C.

-

Stir the reaction at -78 °C for 1 hour, then slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Deprotection to Yield this compound

-

Dissolve the crude product from Step 2 in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with aqueous sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound. Further purification may be achieved by distillation or column chromatography.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present: a secondary amine and a strained ether.

-

N-Functionalization: The secondary amine of the pyrrolidine ring is nucleophilic and will readily undergo reactions such as alkylation, acylation, arylation, and reductive amination to introduce a wide variety of substituents. This functional handle is key to its utility in building more complex molecules.

-

Oxetane Ring Opening: While the oxetane ring is generally more stable than an epoxide, it can undergo ring-opening reactions under acidic or with strong nucleophilic conditions. This reactivity can be exploited in synthetic chemistry to generate 1,3-difunctionalized compounds.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the pyrrolidine and oxetane rings makes this compound a highly attractive building block in drug discovery.

Caption: Medicinal chemistry advantages and potential applications.

The pyrrolidine ring is a common motif in a vast number of FDA-approved drugs and natural products, often contributing to target binding and favorable pharmacokinetic properties. The oxetane moiety, as a "non-classical" bioisostere, can replace gem-dimethyl or carbonyl groups to improve metabolic stability and solubility. The sp³-rich, three-dimensional nature of the combined scaffold allows for the exploration of new chemical space and can lead to improved target selectivity and reduced off-target effects.

While specific examples of marketed drugs containing the this compound core are not yet prevalent, its use as a building block in the patent literature for various therapeutic targets is on the rise, indicating its growing importance in the drug discovery pipeline.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is a secondary amine and may be corrosive and irritating to the skin and eyes. Handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a fascinating and highly valuable building block for modern drug discovery. Its unique combination of a versatile pyrrolidine scaffold and a property-enhancing oxetane ring offers medicinal chemists a powerful tool to design and synthesize novel therapeutic agents with improved pharmacological profiles. As synthetic methodologies for its derivatives become more established, we can anticipate the increasing appearance of this promising scaffold in the next generation of innovative medicines.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Atlantis Press. Study on Synthesis Of Oxetan-3-ol. [Link]

-

DTIC. Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. [Link]

-

MDPI. Interpreting C-13 NMR Spectra. [Link]

-

PubMed Central (PMC). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

- Google P

-

PubChem. This compound. [Link]

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

ResearchGate. ChemInform Abstract: A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols. [Link]

-

MDPI. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

-

Cheméo. Chemical Properties of 1-Butoxy-2-ethoxyethane (CAS 4413-13-2). [Link]

-

ResearchGate. The FTIR spectrum for Pyrrole. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

MDPI. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]

-

Connect Journals. SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

- Google Patents. US11286249B2 - Pyrrolidine compounds.

-

ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]

-

PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. [Link]

-

ResearchGate. A Complete Set of NMR Chemical Shifts and Spin-Spin Coupling Constants for L-Alanyl-L-alanine Zwitterion and Analysis of Its Con. [Link]

-

Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

RSC Publishing. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. [Link]

-

ResearchGate. The high resolution FTIR-spectrum of oxetane. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

-

ICT Prague. Table of Characteristic IR Absorptions. [Link]

-

Huskie Commons. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

MDPI. Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]

-

ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

-

ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

-

ResearchGate. Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. [Link]

-

ResearchGate. 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz),... [Link]

-

ResearchGate. A Modified Synthesis of Oxetan-3-ol. [Link]

-

MDPI. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. [Link]

-

University of Colorado Boulder. Experiment 1 - Melting Points. [Link]

-

MDPI. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. [Link]

-

MDPI. Chemical Space Exploration of Oxetanes. [Link]

-

NIST. Pyrrolidine - the NIST WebBook. [Link]

-

PubMed Central (PMC). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0293042). [Link]

-

PubChem. (S)-4-(tert-Butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-(Oxetan-3-yl)pyrrolidine: Unraveling its Molecular Signature

Introduction: The Emergence of Oxetane-Containing Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of drug candidates. Among these, the oxetane motif, a four-membered cyclic ether, has garnered significant attention.[1][2] Its inherent polarity, ability to act as a hydrogen bond acceptor, and contribution to molecular three-dimensionality make it an attractive isostere for commonly used functional groups like carbonyls and gem-dimethyl groups.[3][4] The fusion of this valuable scaffold with a pyrrolidine ring, a prevalent feature in numerous bioactive molecules, gives rise to 3-(Oxetan-3-yl)pyrrolidine (C₇H₁₃NO, Molecular Weight: 127.18 g/mol ).[5][6] This molecule presents a unique structural combination with promising potential in drug development. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of publicly available experimental spectra for this specific molecule, this guide will leverage established principles and data from analogous structures to predict and interpret its spectral characteristics.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, one can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit a series of multiplets in the aliphatic region. The signals corresponding to the protons on the oxetane ring are anticipated to appear at a higher chemical shift due to the deshielding effect of the electronegative oxygen atom.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on N1 | 1.5 - 2.5 | br s | 1H |

| H on C2, C5 | 2.8 - 3.2 | m | 4H |

| H on C3 | 2.5 - 2.9 | m | 1H |

| H on C4 | 1.8 - 2.2 | m | 2H |

| H on C8', C9' | 4.5 - 4.9 | m | 4H |

-

Rationale for Predictions: The protons on the carbons adjacent to the nitrogen (C2 and C5) in the pyrrolidine ring are expected to be in the 2.8-3.2 ppm range. The methine proton at C3, being at the junction of the two rings, will likely appear as a complex multiplet. The protons on the oxetane ring (C8' and C9') are predicted to be the most downfield due to the influence of the ring oxygen, with expected chemical shifts in the 4.5-4.9 ppm region, consistent with literature values for similar oxetane-containing compounds.[7] The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The chemical shifts will be indicative of the hybridization and the electronic environment of each carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2, C5 | ~50 - 55 |

| C3 | ~40 - 45 |

| C4 | ~25 - 30 |

| C6' | ~35 - 40 |

| C8', C9' | ~75 - 80 |

-

Rationale for Predictions: The carbons of the oxetane ring (C8' and C9') are expected to have the largest chemical shift due to the direct attachment to the oxygen atom. The carbons adjacent to the nitrogen in the pyrrolidine ring (C2 and C5) will also be deshielded. The quaternary carbon of the oxetane (C6') and the methine carbon of the pyrrolidine (C3) will have distinct chemical shifts, while the C4 carbon of the pyrrolidine is expected to be the most upfield.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like N-H.[8][9]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[10][11]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0-220 ppm.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to correlate directly bonded C-H pairs. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range C-H correlations.

Caption: A typical workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization.

Expected Mass Spectrum

For this compound, electrospray ionization (ESI) in positive ion mode is expected to be an effective ionization method, yielding a prominent protonated molecular ion [M+H]⁺.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 128.11 |

-

Rationale for Prediction: The exact mass of this compound (C₇H₁₃NO) is 127.10.[5] The addition of a proton (H⁺) during ESI will result in a molecular ion with a mass-to-charge ratio (m/z) of approximately 128.11.

Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will likely involve the cleavage of the bonds within the pyrrolidine and oxetane rings. Key expected fragmentation pathways include:

-

Loss of the oxetane moiety: Cleavage of the C3-C6' bond could lead to the loss of a neutral oxetane-related fragment.

-

Ring-opening of the pyrrolidine: Fragmentation of the pyrrolidine ring is a common pathway for such compounds.[12]

-

Ring-opening of the oxetane: The strained oxetane ring may undergo ring-opening upon collisional activation.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1273567-00-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

3-(Oxetan-3-yl)pyrrolidine: Structural Analysis and Synthetic Utility in Drug Design

Abstract

3-(Oxetan-3-yl)pyrrolidine (CAS 1273567-00-2) represents a high-value scaffold in modern medicinal chemistry, serving as a strategic bioisostere for lipophilic alkyl groups such as tert-butyl or isopropyl moieties. By integrating the polar, metabolic stability-enhancing oxetane ring at the C3 position of a pyrrolidine core, this structure offers a unique solution to the "molecular obesity" crisis in drug discovery—lowering lipophilicity (LogP) while maintaining steric volume. This guide provides an in-depth analysis of its molecular architecture, a validated synthetic workflow via metallaphotoredox catalysis, and its application in optimizing ADME profiles.

Introduction: The Oxetane Advantage

In the optimization of lead compounds, medicinal chemists often struggle to balance potency with physicochemical properties. Traditional steric bulk (e.g., gem-dimethyl groups) increases lipophilicity, often leading to poor solubility and rapid metabolic clearance.

The This compound scaffold addresses this by coupling two privileged structures:

-

Pyrrolidine: A ubiquitous nitrogen heterocycle found in numerous FDA-approved drugs (e.g., Captopril, Raltegravir).

-

Oxetane: A four-membered cyclic ether that acts as a "polar hydrophobic" group. It mimics the steric demand of a gem-dimethyl group but, due to the oxygen atom, lowers the LogP by approximately 1.0 unit and acts as a weak hydrogen bond acceptor.

Key Bioisosteric Relationships

-

vs. 3-Isopropylpyrrolidine: The oxetane analog significantly reduces LogD and intrinsic clearance (

) while retaining the spatial projection required for receptor binding. -

vs. 3-Acetylpyrrolidine: The oxetane ring is chemically inert compared to the electrophilic carbonyl, avoiding potential toxicity issues (e.g., glutathione trapping).

Structural & Physicochemical Profile

The molecular geometry of this compound is defined by the sp³-sp³ linkage between the two rings. Understanding the conformational dynamics is critical for docking studies.

Physicochemical Properties Table[1][2][3]

| Property | Value | biological Implication |

| CAS Number | 1273567-00-2 | Unique Identifier |

| Molecular Weight | 127.19 g/mol | Fragment-like, ideal for FBDD |

| cLogP | ~0.1 - 0.5 | Low lipophilicity supports aqueous solubility |

| pKa (Conj. Acid) | ~11.3 | Highly basic secondary amine; exists as cation at physiological pH |

| TPSA | 21.3 Ų | Polar surface area conducive to BBB penetration (if N-substituted) |

| H-Bond Donors | 1 (NH) | Available for interaction or further functionalization |

| H-Bond Acceptors | 2 (O, N) | Oxetane O is a weak acceptor; Amine N is a strong donor/acceptor |

Conformational Analysis[2][4]

-

Oxetane Ring: Exhibits a puckered conformation (approx. 8.7° puckering angle) to relieve torsional strain, though it is effectively planar in many crystal structures.

-

Pyrrolidine Ring: Adopts an envelope conformation. The bulky oxetane substituent at C3 will preferentially occupy the pseudo-equatorial position to minimize 1,3-diaxial-like steric clashes.

Synthetic Methodologies

While classical linear synthesis is possible, it is often low-yielding due to the strain of the oxetane ring. The industry-standard approach for research scales utilizes Nickel-Catalyzed Reductive Cross-Coupling , allowing the direct formation of the challenging C(sp³)-C(sp³) bond.

Protocol: Ni-Catalyzed Reductive Cross-Coupling

This protocol describes the coupling of N-Boc-3-iodopyrrolidine and 3-iodooxetane.

Reagents:

-

Substrates: N-Boc-3-iodopyrrolidine (1.0 equiv), 3-Iodooxetane (1.5 equiv).

-

Catalyst: NiCl₂·glyme (10 mol%).

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%).

-

Reductant: Manganese powder (Mn⁰) (2.0 equiv) or Zinc dust.

-

Solvent: DMA (N,N-Dimethylacetamide) or DMF.

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with NiCl₂·glyme and dtbbpy. Dissolve in minimal dry DMA and stir for 10 min to form the active green Ni-ligand complex.

-

Addition: Add N-Boc-3-iodopyrrolidine, 3-iodooxetane, and activated Mn powder to the vial. Dilute with remaining DMA (0.1 M concentration relative to pyrrolidine).

-

Reaction: Seal the vial and stir vigorously at 60 °C for 12–16 hours. The Mn acts as the terminal reductant to turnover the Ni(I)/Ni(III) cycle.

-

Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove metal salts. Wash the filtrate with LiCl solution (to remove DMA) and brine.

-

Purification: Concentrate the organic phase. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient). The N-Boc protected intermediate is stable.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1) or HCl/Dioxane to remove the Boc group, yielding the target this compound salt.

Synthetic Pathway Diagram[5]

Figure 1: Nickel-catalyzed reductive cross-coupling strategy for the synthesis of this compound.

Medicinal Chemistry Applications

The this compound scaffold is rarely a drug in itself but serves as a critical building block for Fragment-Based Drug Discovery (FBDD).

Solubility Enhancement

Replacing a cyclohexyl or tert-butyl group with an oxetane ring typically increases aqueous solubility by 10–50 fold. The ether oxygen in the oxetane ring is exposed to solvent, disrupting the hydrophobic hydration shell that surrounds purely carbocyclic scaffolds.

Metabolic Stability

-

Blocking Metabolism: The oxetane ring is metabolically robust. Unlike flexible alkyl chains that are prone to CYP450-mediated oxidation, the strained oxetane ring resists hydroxylation.

-

Reducing Lipophilicity (LogD): Lower LogD correlates with reduced non-specific binding to liver microsomes, thereby improving the intrinsic clearance profile.

Vectorial Control

The sp³ linkage allows the pyrrolidine nitrogen to be functionalized (e.g., via amide coupling or reductive amination) to project the oxetane moiety into a specific hydrophobic pocket of a target protein (e.g., GPCRs or Kinases), occupying space defined by Valine, Leucine, or Isoleucine residues.

Structure-Property Relationship (SPR) Logic

Figure 2: Impact of the oxetane-pyrrolidine scaffold on key drug-like properties.

Experimental Characterization

When characterizing this molecule, specific NMR signatures confirm the integrity of the strained oxetane ring.

1H NMR Expectations (CDCl₃, 400 MHz)

-

Oxetane Protons: The four protons of the oxetane ring typically appear as two multiplets (due to the chiral center at the pyrrolidine C3) in the range of δ 4.5 – 4.9 ppm . This downfield shift is characteristic of the adjacent oxygen atom.

-

Pyrrolidine Protons:

-

N-CH₂ protons: Multiplets at δ 2.8 – 3.2 ppm .

-

C3-H (Methine): A multiplet around δ 2.2 – 2.5 ppm , coupling to the oxetane.

-

C4-H₂/C5-H₂: Multiplets in the δ 1.5 – 2.0 ppm range.

-

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated m/z = 128.09.

-

Fragmentation: Expect loss of the oxetane ring (neutral loss of C₃H₄O, mass 56) or ring opening under high collision energy.

Handling and Safety

-

Stability: this compound is generally stable at room temperature but should be stored as a salt (e.g., HCl or oxalate) to prevent oxidation or polymerization of the free amine over time.

-

Acid Sensitivity: While the pyrrolidine ring is robust, the oxetane ring can undergo acid-catalyzed ring opening in the presence of strong Lewis acids or hot aqueous mineral acids. Avoid prolonged exposure to pH < 1 at elevated temperatures.

-

Toxicity: Specific toxicity data for this CAS is limited. Handle as a standard irritant. Use proper PPE (gloves, goggles) and work within a fume hood.

References

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

-

Müller, K., et al. (2007).[1] "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. (Context on bioisosteres). Link

-

PubChem Compound Summary. (2025). "this compound (CAS 1273567-00-2)."[2] National Center for Biotechnology Information. Link

-

Tellis, J. C., et al. (2014). "Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis." Science. (Basis for sp3-sp3 coupling protocol). Link

Sources

The Strategic Integration of Oxetane and Pyrrolidine Rings in Drug Discovery: A Technical Guide to the Biological Activity of 3-(Oxetan-3-yl)pyrrolidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the burgeoning significance of the 3-(Oxetan-3-yl)pyrrolidine scaffold in modern medicinal chemistry. We will explore the strategic rationale behind the conjugation of these two key heterocyclic systems, dissect its known and potential biological activities, and provide a technical framework for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Architectural Rationale: A Bioisosteric Marriage of Function and Form

The this compound moiety is a testament to the power of bioisosteric replacement and scaffold hopping in drug design. The individual components, the oxetane and the pyrrolidine rings, each bring a unique and valuable set of properties to a drug candidate. Their combination offers a compelling strategy to fine-tune pharmacokinetic and pharmacodynamic profiles.

The Oxetane Motif: A Polar Navigator in Lipophilic Seas

The oxetane ring, a four-membered cyclic ether, has gained considerable traction as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity. The polar nature of the ether oxygen can introduce favorable interactions with biological targets and disrupt undesirable lipophilic contacts, all while occupying a similar steric footprint to a gem-dimethyl group. Furthermore, the oxetane ring is generally more resistant to metabolic degradation than a carbonyl group.

The Pyrrolidine Scaffold: A Rigid Anchor for Target Engagement

The pyrrolidine ring is a ubiquitous scaffold found in a vast array of natural products and FDA-approved drugs. This five-membered saturated heterocycle imparts a degree of conformational rigidity to a molecule, which can be crucial for high-affinity binding to a biological target. The nitrogen atom can act as a hydrogen bond acceptor or a basic center, and the ring can be readily functionalized to explore structure-activity relationships (SAR).

The strategic fusion of these two motifs in this compound creates a versatile building block that can simultaneously address multiple challenges in drug development, from improving physicochemical properties to enhancing target engagement.

Step-by-Step Methodology:

-

Synthesis of Oxetan-3-one:

-

To a solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add a gold catalyst (e.g., a gold(I) complex) and an oxidant (e.g., a pyridine N-oxide).

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Purify the resulting oxetan-3-one by column chromatography.

-

[1]2. Preparation of the Pyrrolidine Nucleophile:

- React an N-protected 3-halopyrrolidine (e.g., N-Boc-3-bromopyrrolidine) with magnesium turnings in a suitable etheral solvent (e.g., THF) to form the Grignard reagent.

-

Coupling of the Oxetane and Pyrrolidine Moieties:

-

Add the freshly prepared pyrrolidine Grignard reagent to a solution of oxetan-3-one in an anhydrous solvent at low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Purify the resulting N-protected 3-(oxetan-3-ol)pyrrolidine by column chromatography.

-

-

Reduction and Deprotection:

-

Reduce the hydroxyl group of the N-protected 3-(oxetan-3-ol)pyrrolidine using a suitable reducing agent (e.g., triethylsilane in the presence of a Lewis acid).

-

Remove the N-protecting group (e.g., by treatment with trifluoroacetic acid for a Boc group) to yield the final this compound.

-

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a series of in vitro assays are essential. The choice of assay will be dictated by the specific biological target of interest.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

Principle: This assay measures the enzymatic activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Protocol:

-

Prepare a reaction mixture containing purified human ACC1 or ACC2, acetyl-CoA, ATP, and [14C]sodium bicarbonate in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the enzyme and incubate at 37 °C for a specified time.

-

Stop the reaction by adding an acid (e.g., perchloric acid).

-

Quantify the amount of [14C]malonyl-CoA formed using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Endothelin Receptor Binding Assay

Principle: This assay determines the affinity of a compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Prepare cell membranes from a cell line expressing either the human ETA or ETB receptor.

-

Incubate the membranes with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filters using a gamma counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Indoleamine 2,3-dioxygenase (IDO-1) Cellular Assay

Principle: This assay measures the activity of IDO-1 in cells by quantifying the conversion of tryptophan to kynurenine.

Protocol:

-

Culture a human cell line that expresses IDO-1 (e.g., IFN-γ stimulated HeLa cells).

-

Treat the cells with the test compound at various concentrations.

-

Add tryptophan to the cell culture medium and incubate for a specified time.

-

Collect the cell culture supernatant and measure the concentration of kynurenine using a colorimetric assay or by LC-MS/MS.

-

Calculate the IC50 value by plotting the percentage of inhibition of kynurenine production against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold represents a promising and underexplored area of chemical space for drug discovery. The strategic combination of the beneficial properties of the oxetane and pyrrolidine rings offers a powerful tool for medicinal chemists to develop novel drug candidates with improved physicochemical and pharmacological profiles. The identified biological targets—ACC, endothelin receptors, and IDO-1—highlight the broad therapeutic potential of this scaffold across metabolic diseases, cardiovascular disorders, and oncology. Further exploration of the SAR of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

- WO2011067306A1, Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc), Google Patents.

- US9278954B2, Pyrrolidine derivatives, pharmaceutical compositions and uses thereof, Google Patents.

- WO 2018/153513 A1, Combinations of a 4-pyrimidinesulfamide derivative with active ingredients for the treatment of endothelin related diseases, Google Patents.

- US8247415B2, Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists, Google Patents.

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents, PMC. URL: [Link]

- WO2010127208A1, Inhibitors of acetyl-coa carboxylase, Google Patents.

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546), PubMed. URL: [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, ACS Publications. URL: [Link]

-

Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review, PMC. URL: [Link]

-

Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate, PubMed. URL: [Link]

-

Synthesis of 3,3-disubstituted oxetane building blocks, ResearchGate. URL: [Link]

- WO2012143813A1, Pyrazolospiroketone derivatives for use as acetyl - coa carboxylase inhibitors, Google Patents.

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 2. Sulfonamide-based ETA/ETB mixed antagonists, PubMed. URL: [Link]

-

Study on Synthesis Of Oxetan-3-ol, Atlantis Press. URL: [Link]

- WO2014150677A1, Inhibitors of indoleamine 2,3-dioxygenase (ido), Google Patents.

- US5977381A, Process for making 3-amino-pyrolidine derivatives, Google Patents.

-

Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, RSC Publishing. URL: [Link]

-

Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy, MDPI. URL: [Link]

-

Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols, PMC. URL: [Link]

- CN111925344A, Synthetic method of 3-oxetanone, Google Patents.

-

Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources, Frontiers. URL: [Link]

Sources

The Pyrrolidine Advantage: Strategic Design and Synthesis of Novel Derivatives

Executive Summary: The Sp³ Frontier

In the modern era of drug discovery, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. The pyrrolidine scaffold stands as a preeminent solution to this challenge. Unlike planar aromatic heterocycles, the pyrrolidine ring offers a three-dimensional, sp³-rich framework that enhances solubility, allows for precise vector positioning of pharmacophores, and improves metabolic stability.

This guide provides a rigorous technical roadmap for the discovery of novel pyrrolidine derivatives. We move beyond basic medicinal chemistry into advanced structure-activity relationship (SAR) modulation, stereoselective synthetic protocols (including C-H activation), and self-validating biological evaluation workflows.

Strategic Design & SAR: Engineering the Scaffold

The utility of the pyrrolidine ring lies in its tunable physicochemical properties.[1][2][3] Rational design must account for three critical factors: Ring Puckering , Basicity , and Vectorial Display .

Conformational Control (The Envelope)

The pyrrolidine ring is never planar; it exists in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations.

-

Design Principle: Substituents at C3 and C4 dictate the preferred pucker. An electronegative substituent (e.g., -F, -OH) at C4 prefers an axial orientation (gauche effect), driving the ring into specific conformations that can lock the molecule into a bioactive state.

-

Application: In DPP-4 inhibitors like Saxagliptin, the nitrile group’s position is stabilized by the ring’s specific envelope conformation, maximizing interaction with the catalytic serine.

Basicity Modulation

The secondary amine of pyrrolidine (

-

Tuning Strategy:

-

Electron Withdrawing Groups (EWG): Introduction of

-fluorine atoms (at C3) lowers the -

Amide/Carbamate Formation: Capping the nitrogen (as seen in Captopril or Enalapril) removes basicity entirely and introduces a hydrogen bond acceptor.

-

Vectorial Analysis

| Position | Vector Characteristic | Synthetic Accessibility |

| N1 | Variable anchor; H-bond donor/acceptor | High (Alkylation/Acylation) |

| C2 | High (Proline starting materials) | |

| C3 | "Remote" vector; metabolic soft spot | Medium (Requires specific precursors) |

| C4 | Ring pucker determinant | Medium (often symmetric to C3) |

Advanced Synthetic Protocols

To access novel chemical space, we must move beyond simple amide couplings. Below are two high-fidelity protocols for generating complex pyrrolidine architectures.

Protocol A: Diastereoselective [3+2] Cycloaddition

This is the "workhorse" method for generating densely substituted pyrrolidines with up to four stereocenters in a single step.

Target: Polysubstituted pyrrolidine-2-carboxylates. Mechanism: Reaction of azomethine ylides (dipoles) with electron-deficient alkenes (dipolarophiles).

Step-by-Step Methodology:

-

Reagent Prep: Dissolve the imino ester (dipole precursor) and the dipolarophile (e.g., maleimide or nitrostyrene) in dry Toluene or DCM.

-

Catalyst Loading: Add 5 mol% of

or a chiral Silver(I)/Ligand complex (e.g., Ag-Feraphos) for enantiocontrol. -

Base Addition: Add 10 mol% TEA (Triethylamine) to generate the azomethine ylide in situ.

-

Reaction: Stir at ambient temperature for 4–12 hours. Monitor consumption of the dipole precursor via TLC (Visualization: UV/Ninhydrin).

-

Workup: Filter through a Celite pad to remove silver salts. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Self-Validation Check:

-

Stereochemistry: Verify the endo/exo ratio using crude

NMR. The coupling constant -

Enantiopurity: If using chiral ligands, assess ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Directed C(sp³)-H Arylation

For late-stage functionalization of the "inert" C3/C4 positions, Palladium-catalyzed C-H activation is superior.

Target: cis-3,4-disubstituted pyrrolidines. Directing Group (DG): 8-Aminoquinoline (AQ) attached at the C3 carboxyl position.

Step-by-Step Methodology:

-

Setup: In a sealed tube, combine the Pyrrolidine-AQ substrate (1.0 equiv), Aryl Iodide (2.0 equiv),

(10 mol%), and -

Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration).

-

Activation: Heat to 110°C for 12 hours. The AQ group directs the Pd to the proximal C4-H bond.

-

DG Removal: After purification, remove the AQ group using mild oxidative conditions (

in MeCN/H2O) to reveal the carboxylic acid or amide.

Biological Evaluation Workflow

A novel pyrrolidine is only as good as its biological data. The following workflow ensures robust validation.

Diagram: The Discovery Pipeline

Caption: Iterative discovery cycle for pyrrolidine therapeutics, emphasizing the feedback loop from assay data to rational design.

Assay Hierarchy

-

Primary Screen (Biochemical): Fluorescence Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to determine

against the target protein (e.g., NS5A, DPP-4). -

Secondary Screen (Cellular): Cell viability assays (MTT/Alamar Blue) in relevant lines (e.g., A549 for lung cancer targets).

-

Selectivity Panel: Screen against "off-targets" (e.g., hERG channel) to ensure the pyrrolidine nitrogen is not causing cardiotoxicity.

Mechanism Visualization

Understanding the stereochemical outcome of the [3+2] cycloaddition is critical for reproducibility.

Caption: Mechanistic flow of Ag(I)-catalyzed [3+2] cycloaddition, highlighting the metal-bound dipole intermediate.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry. Link

-

Li Petri, G., et al. (2021).[4][5][6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2] Top Curr Chem (Z). Link

-

Noda, H., Asada, Y., & Shibasaki, M. (2020).[7] Rhodium-Catalyzed C-H Amination for the Synthesis of Pyrrolidines. Organic Letters. Link

-

He, G., Waibel, M., & Chen, G. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups.[8] Organic Letters. Link

-

FDA Approved Drugs Database. (2023). Reference for Daridorexant and Futibatinib approvals. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

The Oxetane Revolution: A Technical Guide to Bioisosteric Replacement and Synthetic Methodology

Executive Summary

The oxetane ring—a four-membered cyclic ether—has transcended its status as a mere chemical curiosity to become a cornerstone of modern medicinal chemistry. Historically avoided due to perceived instability, the oxetane moiety is now recognized as a "privileged scaffold" for modulating physicochemical properties. This guide provides a technical deep-dive into the oxetane unit as a bioisostere for gem-dimethyl and carbonyl groups, offering robust synthetic protocols and evidence-based case studies for drug development professionals.

Part 1: The Bioisosteric Imperative

The "Rogers-Evans & Carreira" Axiom

The renaissance of oxetane chemistry is largely attributed to the collaborative work between F. Hoffmann-La Roche and ETH Zürich (Rogers-Evans, Müller, and Carreira). Their fundamental insight was that the oxetane ring is not merely a spacer, but a metabolic shield and solubility enhancer .

The Gem-Dimethyl Surrogate

Replacing a gem-dimethyl group (

-

Volume: The oxetane ring occupies a similar steric volume to a gem-dimethyl group.

-

Lipophilicity: unlike the lipophilic gem-dimethyl, the oxetane is polar.[1][2] This substitution typically lowers

by 0.4–1.0 units. -

Solubility: The exposed oxygen lone pairs act as hydrogen bond acceptors, significantly improving aqueous solubility.

The Carbonyl Bioisostere

The oxetane ring also mimics the carbonyl group (

Physicochemical Property Matrix[3][4]

The following table summarizes the impact of oxetane incorporation compared to standard alkyl and carbonyl motifs.

| Property | Gem-Dimethyl ( | Carbonyl ( | Oxetane ( | Impact on Drug Design |

| Hybridization | Increases fraction | |||

| H-Bond Acceptor | No | Strong | Moderate/Strong | Solubilizing without high desolvation penalty. |

| Lipophilicity | High (Increases | Low | Low (Decreases | Critical for lowering clearance and improving free fraction. |

| Metabolic Stability | Low (Benzylic/Allylic oxidation) | Variable (Reductase/Nucleophile) | High (3,3-disubstituted) | Blocks metabolic soft spots (metabolic switching). |

| Basicity Modulation | Neutral | N/A | Electron Withdrawing | Reduces pKa of adjacent amines by ~2-3 units (reduces hERG liability). |

Part 2: Visualization of Bioisosteric Relationships

The following diagram illustrates the logical flow of selecting an oxetane scaffold based on specific medicinal chemistry problems (Solubility vs. Metabolism).

Figure 1: Decision tree for oxetane deployment in lead optimization. The diagram highlights three distinct pathways where oxetane or spiro-oxetane motifs resolve common liabilities.

Part 3: Synthetic Methodologies & Detailed Protocol

Strategic Synthetic Routes

While Paternò-Büchi photocycloaddition is academically interesting, pharmaceutical scale-up relies on robust ground-state chemistry.

-

Intramolecular Williamson Ether Synthesis: The most common route. Cyclization of 1,3-diols or 3-halo-alcohols.

-

Ring Expansion: Epoxide to oxetane via sulfoxonium ylides (Corey-Chaykovsky).

-

Spirocyclization: Formation of spiro-oxetanes from bis-electrophiles.

Detailed Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffold

Context: The 2-oxa-6-azaspiro[3.3]heptane system is a rigid, metabolically stable surrogate for morpholine. The following protocol describes the synthesis of a key intermediate, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane , based on scalable methodology (see ACS Omega 2023, 8, 20, 18210–18216).

Reagents:

-

2-Fluoro-4-nitroaniline (Starting Material A)

-

3,3-Bis(bromomethyl)oxetane (BBMO) (Starting Material B)

-

Sodium Hydroxide (NaOH), 50% w/w aqueous solution

-

Tetrabutylammonium iodide (TBAI) (Phase transfer catalyst)

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Preparation: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, charge 2-Fluoro-4-nitroaniline (1.0 equiv) and 3,3-Bis(bromomethyl)oxetane (1.2 equiv).

-

Solvation: Add Toluene (5 volumes relative to aniline) and TBAI (0.1 equiv).

-

Activation: Add 50% aqueous NaOH (2.5 equiv) in a single portion. Note: The use of a concentrated base is critical for the double-displacement mechanism.

-

Cyclization (The Critical Step): Heat the biphasic mixture to 100 °C with vigorous stirring ( >500 rpm).

-

Monitoring: Monitor by HPLC. Reaction typically reaches completion within 16–20 hours. Look for the disappearance of the aniline peak.

-

Work-up: Cool the mixture to room temperature. Add water (5 volumes) to dissolve inorganic salts. Separate the phases.

-

Purification: Wash the organic (toluene) phase with water and brine. Concentrate the organic phase under reduced pressure.

-

Crystallization: The product often precipitates upon cooling or can be recrystallized from Ethanol/Water to yield the spiro-oxetane as a yellow solid.

-

Self-Validating Checkpoint:

-

1H NMR Diagnostic: Look for the disappearance of the broad NH2 signal of the aniline and the appearance of two distinct doublets (or a multiplet) for the azetidine ring protons (

~4.0–4.5 ppm) and the oxetane ring protons (

Figure 2: Synthetic workflow for the construction of the spiro[3.3]heptane system via double alkylation.

Part 4: Strategic Case Studies

Case Study 1: AZD1979 (MCHr1 Antagonist)[7][8]

-

Challenge: Developing a Melanin-Concentrating Hormone receptor 1 (MCHr1) antagonist for obesity. Previous leads suffered from high lipophilicity (

) leading to hERG liability and poor metabolic stability. -

Oxetane Solution: AstraZeneca scientists utilized a spiro-oxetane (2-oxa-6-azaspiro[3.3]heptane) to replace a piperidine/morpholine moiety.

-

Outcome:

-

Lipophilicity: Reduced

to optimal range (1.0–3.0). -

Permeability: Maintained excellent CNS penetration despite increased polarity.

-

Safety: Reduced hERG inhibition significantly due to the lowered basicity of the spiro-amine (oxetane is electron-withdrawing).

-

Case Study 2: EZH2 Inhibitor (Pfizer)

-

Challenge: A potent EZH2 inhibitor (Compound 8) contained a dimethylisoxazole moiety but failed due to rapid oxidative metabolism and poor solubility.

-

Oxetane Solution: Replacement of the dimethylisoxazole with a 3-methyloxetane-3-yl group (Compound 9).

-

Outcome:

-

Metabolic Stability: The 3,3-disubstituted oxetane blocked the metabolic "soft spot," improving half-life.

-

Solubility: Aqueous solubility increased >10-fold due to the oxetane oxygen's H-bond accepting capacity.

-

Binding: The oxetane filled a hydrophobic pocket while engaging in specific dipole interactions, maintaining potency.

-

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

-

Bull, J. A., et al. (2016). Synthesis and Functionalization of Oxetanes. Chemical Reviews, 116(19), 12150–12233. Link

-

Burkhard, J. A., et al. (2010). Oxetanes as Chameleons: Amphiphilic Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

-

DeMars, M. D., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. ACS Omega, 8(20), 18210–18216. Link

Sources

The Strategic Incorporation of 3-(Oxetan-3-yl)pyrrolidine in Modern Drug Discovery: A Technical Guide

Abstract

The confluence of robust synthetic accessibility and advantageous physicochemical properties has positioned the 3-(oxetan-3-yl)pyrrolidine scaffold as a privileged motif in contemporary medicinal chemistry. This in-depth technical guide provides a comprehensive analysis of its core attributes, from its IUPAC nomenclature and structural features to detailed synthetic methodologies and critical applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the creation of next-generation therapeutics. We will explore the causal relationships behind its efficacy, supported by field-proven insights and authoritative references, to provide a self-validating framework for its strategic implementation in research and development programs.

Introduction: The Rise of a Hybrid Scaffold

The relentless pursuit of novel chemical matter with enhanced "drug-like" properties has led medicinal chemists to explore beyond the traditional chemical space. In this context, the strategic combination of well-established pharmacophoric elements has emerged as a powerful strategy. The this compound scaffold is a prime example of this approach, marrying the favorable attributes of two key heterocyclic systems: the pyrrolidine ring and the oxetane moiety.

The pyrrolidine ring , a five-membered saturated heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs.[1] Its inherent three-dimensionality and ability to engage in crucial hydrogen bonding interactions make it an ideal scaffold for modulating target binding and pharmacokinetic profiles.

The oxetane ring , a four-membered cyclic ether, has gained significant traction in recent years as a "smart" functional group.[2] Its incorporation can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preferences, often serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2]

The fusion of these two motifs in this compound creates a unique chemical entity with a compelling profile for drug discovery. This guide will dissect the key aspects of this scaffold, providing a technical roadmap for its synthesis, characterization, and application.

Nomenclature and Physicochemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the core topic of this guide is This compound .[3]

Structural and Physicochemical Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective deployment in a drug discovery campaign. The following table summarizes the key computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID: 73977891[3] |

| CAS Number | 1273567-00-2 | PubChem CID: 73977891[3] |

| Molecular Formula | C₇H₁₃NO | PubChem CID: 73977891[3] |

| Molecular Weight | 127.18 g/mol | PubChem CID: 73977891[3] |

| XLogP3 | 0.1 | PubChem CID: 73977891[3] |

| Hydrogen Bond Donor Count | 1 | PubChem CID: 73977891[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 73977891[3] |

| Rotatable Bond Count | 1 | PubChem CID: 73977891[3] |

| Topological Polar Surface Area | 21.3 Ų | PubChem CID: 73977891[3] |

The low XLogP3 value indicates a favorable lipophilicity profile, suggesting good potential for aqueous solubility, a critical parameter for oral bioavailability. The presence of both hydrogen bond donors and acceptors provides multiple avenues for interaction with biological targets.

Synthesis of this compound and its Precursors

Synthesis of Key Precursor: Oxetan-3-one

Oxetan-3-one is a pivotal intermediate in the synthesis of many oxetane-containing compounds.[4][5] A common and effective method for its preparation involves a three-step sequence starting from 1,3-dichloroacetone and ethylene glycol.[4]

-

Step 1: Carbonyl Protection. 1,3-dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene with heating to form the corresponding ketal.[4]

-

Step 2: Ring Closure. The protected 1,3-dichloroacetone is then treated with a base, such as sodium hydroxide, to facilitate an intramolecular Williamson ether synthesis, forming the oxetane ring.[4]

-

Step 3: Deprotection. The ketal protecting group is removed under acidic conditions (e.g., aqueous hydrochloric acid) to yield the final product, oxetan-3-one.[4]

Caption: Synthetic pathway to Oxetan-3-one.

Synthesis of Key Precursor: N-Boc-3-pyrrolidinone

For a controlled synthesis, it is often advantageous to use an N-protected pyrrolidine derivative. N-Boc-3-pyrrolidinone is a versatile precursor that can be prepared from commercially available starting materials.

A common laboratory-scale synthesis involves the oxidation of N-Boc-3-hydroxypyrrolidine using an oxidizing agent such as Dess-Martin periodinane in a chlorinated solvent like dichloromethane.[6]

Caption: Oxidation to N-Boc-3-pyrrolidinone.

Proposed Synthesis of N-Boc-3-(Oxetan-3-yl)pyrrolidine

With the key precursors in hand, the target molecule can be synthesized via a reductive amination reaction.

-

Step 1: Imine Formation. N-Boc-3-aminopyrrolidine (which can be synthesized from N-Boc-3-pyrrolidinone) is reacted with oxetan-3-one in a suitable solvent such as methanol or dichloromethane to form the corresponding imine or enamine intermediate.

-

Step 2: Reduction. The intermediate is then reduced in situ using a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride to yield N-Boc-3-(oxetan-3-yl)pyrrolidine.

-

Step 3: Deprotection. The Boc protecting group can be readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent, to afford the final product, this compound.

Caption: Proposed synthesis of the target molecule.

Spectroscopic Characterization

The unambiguous characterization of this compound is essential for quality control and to confirm its structure. The following tables provide the predicted ¹H and ¹³C NMR spectral data, which are critical for its identification.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7-4.5 | m | 4H | -CH₂- (Oxetane ring) |

| ~3.4-2.8 | m | 5H | -CH₂-NH-CH- (Pyrrolidine ring) |

| ~2.2-1.8 | m | 3H | -CH₂- and -NH- (Pyrrolidine ring) |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~75-70 | -CH₂-O- (Oxetane ring) |

| ~55-45 | -CH₂-N- and -CH-N- (Pyrrolidine ring) |

| ~40-30 | -CH- (Pyrrolidine ring at C3) |

| ~35-25 | -CH₂- (Pyrrolidine ring) |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 128.11.

Applications in Drug Development: A Case Study on GPR52 Agonists

The this compound scaffold is emerging as a valuable component in the design of modulators for various biological targets. A notable example is its incorporation into agonists of the G-protein coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and cortex, and its modulation is considered a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia.[7][8]

Several patents from pharmaceutical companies describe novel GPR52 agonists that feature the this compound moiety.[9] In these compounds, the pyrrolidine nitrogen often serves as an attachment point for a larger pharmacophore that interacts with the receptor, while the oxetane group is strategically positioned to enhance physicochemical properties like solubility and metabolic stability, and to fine-tune the overall conformation of the molecule to optimize receptor binding.

The rationale for incorporating the this compound moiety in these GPR52 agonists is multifaceted:

-

Improved Physicochemical Properties: The polar oxetane ring can enhance aqueous solubility, a common challenge in CNS drug discovery.[2]

-

Metabolic Stability: The oxetane can block potential sites of metabolism, leading to an improved pharmacokinetic profile.

-

Optimal Geometry: The sp³-rich, three-dimensional nature of the scaffold allows for precise spatial orientation of key interacting groups within the GPR52 binding pocket.

While specific biological data for compounds containing the unsubstituted this compound is often embedded within large patent claims, the repeated appearance of this scaffold underscores its value in the design of potent and selective GPR52 agonists.

Conclusion

The this compound scaffold represents a compelling example of how the thoughtful combination of established heterocyclic motifs can lead to novel building blocks with superior properties for drug discovery. Its favorable physicochemical profile, coupled with accessible synthetic routes to its precursors, makes it an attractive tool for medicinal chemists. The application of this scaffold in the development of GPR52 agonists for neuropsychiatric disorders highlights its potential to address challenging therapeutic targets. As our understanding of the interplay between molecular structure and biological function continues to evolve, we anticipate that the strategic use of hybrid scaffolds like this compound will play an increasingly important role in the design of innovative and effective medicines.

References

- CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.

- CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

-

Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]

- CN111925344A - Synthetic method of 3-oxetanone.

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC. [Link]

-

Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

-

This compound | C7H13NO | CID 73977891. PubChem. [Link]

-

Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]

-

Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). National Agricultural Library. [Link]

- CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone.

- WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament.

-

GPR52 agonists(Takeda Pharmaceutical). Synapse. [Link]

- WO2021090030A1 - Gpr52 modulator compounds.

-

Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

-

Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][10][11]triazino[2,3-c]quinazolines. PMC. [Link]

- US20220112164A1 - Heterocyclic g-protein-coupled receptor 52 (gpr52) agonists.

- WO2024091541A1 - Compounds and compositions as gpr52 modulators.

-

1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. [Link]

-

Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI. [Link]

Sources

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C7H13NO | CID 73977891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111925344A - Synthetic method of 3-oxetanone - Google Patents [patents.google.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 7. WO2021090030A1 - Gpr52 modulator compounds - Google Patents [patents.google.com]

- 8. US20220112164A1 - Heterocyclic g-protein-coupled receptor 52 (gpr52) agonists - Google Patents [patents.google.com]

- 9. WO2023041432A1 - 3-phenoxyazetidin-1-yl-heteroaryl pyrrolidine derivatives and the use thereof as medicament - Google Patents [patents.google.com]

- 10. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

Safety and handling of 3-(Oxetan-3-yl)pyrrolidine

Technical Monograph: Safety, Stability, and Handling of 3-(Oxetan-3-yl)pyrrolidine

Executive Summary & Medicinal Utility

This compound (CAS: 1003610-38-1) is a high-value heterocyclic intermediate used primarily in medicinal chemistry. It serves as a conformational restrictor and a polarity modulator. The oxetane ring acts as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic stability and aqueous solubility without significantly increasing lipophilicity (LogP).

However, this molecule presents a specific "chemical trap" for researchers: the juxtaposition of a basic secondary amine (pyrrolidine) with an acid-sensitive strained ether (oxetane). Standard amine purification protocols involving acidic aqueous washes will destroy this molecule. This guide details the specific handling required to preserve the oxetane integrity.

Physicochemical Profile

Understanding the physical architecture of the molecule is the first step in safe handling.

| Property | Value / Description | Technical Insight |

| Molecular Formula | C₇H₁₃NO | Low molecular weight fragment. |

| Molecular Weight | 127.19 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| Physical State | Colorless to pale yellow oil | Viscous; may solidify at low temps. |

| Basicity (pKa) | ~7.5 - 8.5 (Estimated) | The oxetane ring exerts an electron-withdrawing inductive effect, lowering the pKa compared to unsubstituted pyrrolidine (~11.3). |

| Ring Strain | ~106 kJ/mol (Oxetane) | High energy. Susceptible to ring-opening.[1] |

| Solubility | High in DCM, MeOH, THF | Highly polar organic soluble. |

Hazard Identification (GHS Classification)

While not classified as highly toxic, the compound is a significant irritant. The primary risk is chemical instability rather than acute toxicity, but standard precautions apply.

| Hazard Class | H-Code | Hazard Statement |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT - SE | H335 | May cause respiratory irritation.[2][3] |

Critical Safety Note: Precursors to this molecule, such as Oxetan-3-one , are often volatile and flammable. If synthesizing this compound in-house, ensure strict fire safety protocols are in place for the ketone precursor.

Stability & Degradation Mechanism[5]

The core handling challenge is the acid-catalyzed ring opening of the oxetane.

The Mechanism of Failure

In the presence of Brønsted acids (even weak ones) or strong Lewis acids, the oxetane oxygen becomes protonated/coordinated. The ring strain (~106 kJ/mol) drives the cleavage of the C-O bond, often leading to polymerization or formation of a 1,3-diol derivative.

Diagram 1: Acid-Catalyzed Degradation Pathway This diagram illustrates why acidic washes must be avoided.

Caption: Mechanism of acid-catalyzed oxetane ring opening, leading to irreversible sample loss.

Operational Handling Protocols

A. Storage Requirements

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Hygroscopic. Store under Argon or Nitrogen . Moisture can introduce acidity over time (via CO₂ absorption or hydrolysis).

-

Container: Glass vials with Teflon-lined caps. Avoid long-term storage in plastic if the compound is an oil, as amines can leach plasticizers.

B. Synthesis & Reaction Precautions

-

Avoid Strong Lewis Acids: If performing reductive amination (e.g., mixing oxetan-3-one and pyrrolidine), avoid harsh Lewis acids like TiCl₄ unless strictly temperature-controlled (-78°C). Use milder agents like Sodium Triacetoxyborohydride (STAB).

-